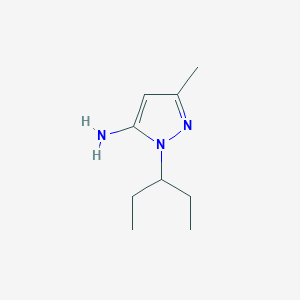
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
説明
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, commonly referred to as EPMPA, is a pyrazolamine-based compound that has been widely studied for its potential applications in scientific research. Pyrazolamines are a class of heterocyclic compounds that are characterized by a five-membered ring structure containing three nitrogen atoms. EPMPA is a derivative of pyrazolamine and is primarily used in laboratory experiments as a model compound for studying the biochemical and physiological effects of pyrazolamines.
科学的研究の応用
Synthesis and Characterization
The synthesis of pyrazole derivatives, including those similar to "1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine," has been extensively studied. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to a range of pyrazole-based compounds. The structures of these synthesized compounds are confirmed using techniques like FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The crystallographic analysis helps in understanding the geometric parameters and the theoretical physical and chemical properties of these compounds. These studies are foundational in exploring the applications of pyrazole derivatives in various scientific domains (Titi et al., 2020).
Antimicrobial and Antifungal Applications
Research has demonstrated the antimicrobial, antifungal, and antibacterial efficacy of pyrazole derivatives. These compounds have been shown to possess significant biological activity against various strains of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. The identification of antitumor, antifungal, and antibacterial pharmacophore sites within these molecules has been a critical area of research, indicating their versatility in therapeutic applications beyond their primary structural and synthetic interest (Titi et al., 2020).
Antitumor Applications
The antitumor properties of pyrazole derivatives have been confirmed through various studies, highlighting their potential as pharmacophores in cancer treatment. The synthesis and characterization of these compounds, including the evaluation of their biological activities against breast cancer and other tumor cell lines, suggest their significance in developing new anticancer therapies. The structural analysis and biological activity studies offer insights into the mechanisms underlying their antitumor efficacy, providing a basis for further research and development in oncology (Titi et al., 2020).
Material Science Applications
Pyrazole derivatives have found applications in material science, particularly in the synthesis of new materials with potential use in various industries. The development of nanomagnetic catalysts and the exploration of pyrazole-based compounds in polymerization reactions exemplify the versatility of these compounds beyond biological applications. Their role in facilitating environmentally friendly synthesis processes and in the creation of novel materials with unique properties highlights the broad applicability of pyrazole derivatives in scientific research and industrial applications (Afsar et al., 2018).
特性
IUPAC Name |
5-methyl-2-pentan-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXTVZKWPDDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650928 | |
| Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
CAS RN |
1015845-99-4 | |
| Record name | 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



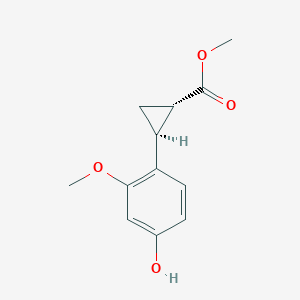
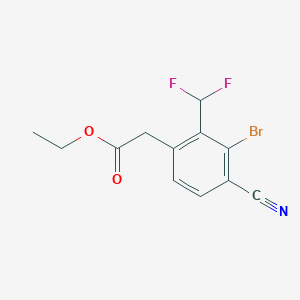
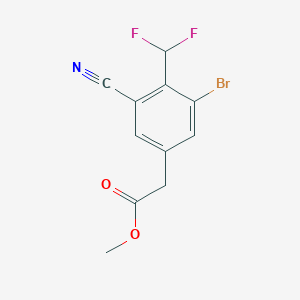
![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)
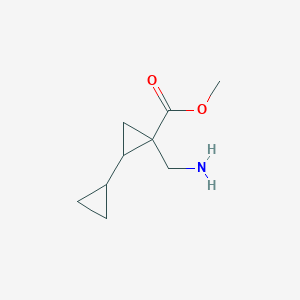
![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)
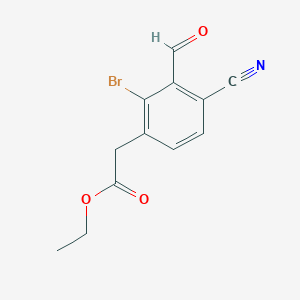
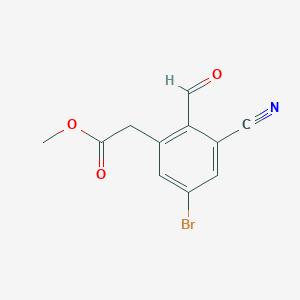
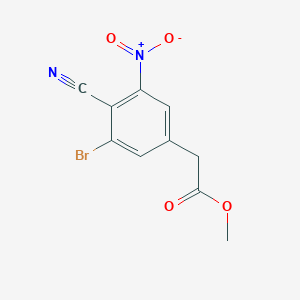
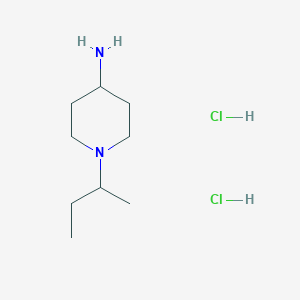
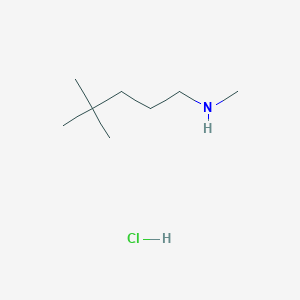
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)